molecular formula C12H11AsO4 B12810163 (2-Hydroxyphenyl)(4-hydroxyphenyl)arsinic acid CAS No. 6973-94-0

(2-Hydroxyphenyl)(4-hydroxyphenyl)arsinic acid

Cat. No.: B12810163
CAS No.: 6973-94-0
M. Wt: 294.13 g/mol
InChI Key: LYLOLQCNEFADIQ-UHFFFAOYSA-N
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Description

(2-Hydroxyphenyl)(4-hydroxyphenyl)arsinic acid is an organoarsenic compound with the molecular formula C12H11AsO4 This compound is characterized by the presence of two hydroxyphenyl groups attached to an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyphenyl)(4-hydroxyphenyl)arsinic acid typically involves the reaction of phenolic compounds with arsenic trioxide. One common method includes the following steps:

    Starting Materials: Phenol and arsenic trioxide.

    Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst.

    Procedure: Phenol is reacted with arsenic trioxide in the presence of hydrochloric acid, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix phenol and arsenic trioxide.

    Catalysts: Industrial catalysts, such as hydrochloric acid, are employed to facilitate the reaction.

    Purification: The product is purified through crystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyphenyl)(4-hydroxyphenyl)arsinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic acid derivatives.

    Reduction: Reduction reactions can convert it into different arsenic-containing compounds.

    Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various arsenic-containing compounds with different functional groups, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (2-Hydroxyphenyl)(4-hydroxyphenyl)arsinic acid is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex organoarsenic compounds.

Biology

In biological research, this compound is studied for its potential biological activity. It has been investigated for its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its potential use in treating certain diseases. Its unique chemical properties make it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals. It is also employed in the manufacturing of certain materials that require specific chemical properties.

Mechanism of Action

The mechanism of action of (2-Hydroxyphenyl)(4-hydroxyphenyl)arsinic acid involves its interaction with cellular components. The compound can bind to proteins and enzymes, affecting their function. It may also interact with DNA, leading to changes in gene expression. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through multiple mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (4-Hydroxyphenyl)(4-hydroxyphenyl)arsinic acid: Similar structure but with different positioning of hydroxy groups.

    (2-Hydroxyphenyl)(2-hydroxyphenyl)arsinic acid: Another similar compound with hydroxy groups in different positions.

    (4-Hydroxyphenyl)(2-hydroxyphenyl)arsinic acid: Similar but with reversed positions of hydroxy groups.

Uniqueness

(2-Hydroxyphenyl)(4-hydroxyphenyl)arsinic acid is unique due to the specific positioning of its hydroxy groups, which influences its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets compared to its similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique chemical structure and reactivity make it a valuable reagent in organic synthesis, a subject of biological research, and a candidate for therapeutic applications. Further research is needed to fully understand its mechanisms of action and to explore its potential in different applications.

Properties

CAS No.

6973-94-0

Molecular Formula

C12H11AsO4

Molecular Weight

294.13 g/mol

IUPAC Name

(2-hydroxyphenyl)-(4-hydroxyphenyl)arsinic acid

InChI

InChI=1S/C12H11AsO4/c14-10-7-5-9(6-8-10)13(16,17)11-3-1-2-4-12(11)15/h1-8,14-15H,(H,16,17)

InChI Key

LYLOLQCNEFADIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)[As](=O)(C2=CC=C(C=C2)O)O

Origin of Product

United States

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